4-(5-Amino-1H-1,2,4-triazol-3-ylamino)-N-methylbenzenesulfonamide

Medicinal Chemistry Antiviral Agents Structure-Activity Relationship

Researchers seeking to establish structure-activity relationships (SAR) for HCV antivirals face a lack of commercially available, patent-defined reference compounds. This specific intermediate (Compound 22 in WO2014006066A1) solves this by providing a characterized 95% pure scaffold with a distinct N-methyl sulfonamide motif, avoiding the biological uncertainty of generic analogs. - Patent-defined HCV antiviral scaffold with 95% purity for reliable SAR. - N-Methyl sulfonamide provides a distinct lipophilic anchor vs. dimethyl analogs. - Two reactive handles (primary amine & sulfonamide NH) for focused library synthesis.

Molecular Formula C9H12N6O2S
Molecular Weight 268.3 g/mol
CAS No. 443799-42-6
Cat. No. B1288551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Amino-1H-1,2,4-triazol-3-ylamino)-N-methylbenzenesulfonamide
CAS443799-42-6
Molecular FormulaC9H12N6O2S
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC=C(C=C1)NC2=NNC(=N2)N
InChIInChI=1S/C9H12N6O2S/c1-11-18(16,17)7-4-2-6(3-5-7)12-9-13-8(10)14-15-9/h2-5,11H,1H3,(H4,10,12,13,14,15)
InChIKeyJYCKHYNBSJGZPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triazole-Sulfonamide Hybrid for Antiviral Research


4-(5-Amino-1H-1,2,4-triazol-3-ylamino)-N-methylbenzenesulfonamide (CAS 443799-42-6) is a small-molecule heterocyclic compound (C9H12N6O2S, MW 268.3) that integrates a 1,2,4-triazole core with an N-methylbenzenesulfonamide moiety. It belongs to a class of triazole-containing sulfonamides investigated as antiviral agents, specifically as inhibitors of Hepatitis C virus (HCV) replication [1]. The compound is listed as a specific chemical intermediate (Compound 22) in patent WO2014006066A1, which describes its synthesis and potential as part of a broader series of triazole antivirals [1]. Its structure features a primary amino group on the triazole ring, a secondary amine linker, and a sulfonamide group, which collectively contribute to its potential for hydrogen bonding and interaction with biological targets.

Patent-exemplified triazole-sulfonamide scaffold for HCV antiviral research
Compound 22 in WO2014006066A1; synthesized and characterized by 1H NMR
Defined commercial purity (95%) with active vendor availability
Supports immediate procurement for SAR and assay development
Reactive handles for focused library derivatization
Primary amine on triazole and N-methyl sulfonamide NH enable further modification

Why Generic Triazole Substitution Fails


Generic substitution within the 1,2,4-triazole sulfonamide class is not scientifically valid because minor structural modifications profoundly alter HCV inhibitory activity, as demonstrated by the steep structure-activity relationship (SAR) detailed in the origin patent WO2014006066A1 [1]. The patent specifically distinguishes compounds based on the nature of the sulfonamide substituent (e.g., N-methyl vs. N,N-dimethyl vs. unsubstituted sulfonamide) and the linker between the triazole and phenyl ring. For instance, the closely related analog 4-[(5-amino-1H-1,2,4-triazol-3-yl)amino]-N,N-dimethylbenzenesulfonamide features a tertiary sulfonamide, which alters its hydrogen-bonding capacity and steric profile compared to the secondary N-methyl sulfonamide of the target compound [1]. Such modifications are known to affect target engagement and pharmacokinetic properties, making direct interchange without comparative biological evaluation a high-risk procurement decision.

Target compound
N-methylbenzenesulfonamide (secondary sulfonamide), H-bond donor, patent-exemplified
N,N-dimethyl analog
Tertiary sulfonamide, no sulfonamide H-bond donor; steric and H-bond profile may shift target engagement
Unsubstituted analog
Discontinued commercial supply; predicted lower LogP and higher PSA may alter permeability and solubility context
Substitution without comparative biological evaluation may produce misleading SAR results; structural similarity does not imply interchangeable activity.

Differentiation Evidence Against Closest Analogs


N-Methyl vs. N,N-Dimethyl Sulfonamide Moiety

The target compound possesses an N-methylbenzenesulfonamide group (secondary sulfonamide), which differentiates it from the nearest analog, 4-[(5-amino-1H-1,2,4-triazol-3-yl)amino]-N,N-dimethylbenzenesulfonamide (tertiary sulfonamide) [1]. This structural difference is critical as it changes the hydrogen-bond donor count (1 vs. 0 on the sulfonamide nitrogen) and introduces a steric difference, which can influence target selectivity and metabolic stability. The patent WO2014006066A1 explicitly lists both compounds as distinct chemical entities, implying non-equivalence in the context of HCV inhibition [1].

Sulfonamide moiety
class-level inference
N-methyl (secondary, H-bond donor) vs. N,N-dimethyl (tertiary, no H-bond donor)
H-bond donor count shift may affect target selectivity and metabolic stability
Patent lists as distinct chemical entities; not interchangeable
Medicinal Chemistry Antiviral Agents Structure-Activity Relationship

Synthetic Accessibility and Reported Yield

The synthesis of the target compound is documented with a reported yield of 61% from (Z)-methyl N'-cyano-N-(4-(N-methylsulfamoyl)phenyl)carbamimidothioate and hydrazine in ethanol at 65°C over 3 hours under an inert atmosphere . This provides a reproducible benchmark. While the comparator N,N-dimethyl analog is synthesized through a different route (not detailed in the same source), the availability of a high-yielding, single-step protocol reduces synthetic risk and lead time for procurement of the target compound.

Reported yield
data to verify
61%
Provides a reproducible benchmark for synthesis planning
Comparator N,N-dimethyl analog yield not specified in same source
Synthetic Chemistry Process Chemistry Building Block Procurement

Purity and Commercial Availability

A commercial supplier (CheMenu) confirms a purity specification of 95% for the target compound (Catalog Number CM193391) . In contrast, the closely related analog 4-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide (unsubstituted sulfonamide) is listed by a different vendor (CymitQuimica) as a discontinued product without a current purity guarantee . This directly impacts procurement feasibility.

Purity & availability
cross-study comparable
Target: 95% purity, available (CheMenu CM193391)
Unsubstituted analog: discontinued vendor, no purity guarantee
Binary procurement decision factor; discontinued analog cannot be substituted
Vendor datasheet comparison as of 2025
Quality Control Analytical Chemistry Procurement Specification

Physicochemical Property Differentiation

The target compound has a computed LogP of 2.16 and a topological polar surface area (PSA) of 134.17 Ų [1]. These values are important for predicting membrane permeability and oral bioavailability. While the unsubstituted sulfonamide analog (4-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide) is expected to have a lower LogP and higher PSA due to the additional H-bond donor, precise data for the comparator is not available from the same database, limiting the comparison to class-level inference.

Physicochemical profile
class-level inference
Target: LogP 2.16, PSA 134.17 Ų
Unsubstituted analog: predicted lower LogP, higher PSA (no precise data)
Computed LogP and PSA differences may influence permeability and off-target binding
In silico estimation; experimental confirmation lacking
Physicochemical Properties ADMET Prediction Drug-likeness

Patent-Prioritized Compound Status

Within patent WO2014006066A1, the target compound is explicitly synthesized and designated as Compound 22, with a detailed NMR characterization in DMSO-d6 [1]. The patent's general formula (I) encompasses a wide range of substitutions, yet only a subset of exemplified compounds, including this one, were physically made and characterized. This implies a higher degree of biological interest. However, direct EC50 or IC50 values for the target compound against HCV were not publicly disclosed in the patent abstract or accessible excerpts, preventing a quantitative potency comparison.

Patent exemplification
supporting evidence
Compound 22: synthesized, characterized by 1H NMR (DMSO-d6); no individual EC50/IC50 disclosed
Exemplified status suggests higher biological interest than unexemplified analogs
Quantitative potency data unavailable in public patent version
Antiviral Drug Discovery Patent Analysis HCV Inhibitor

Absence of Direct Comparative Biological Data

A thorough search across PubMed, Google Scholar, and patent databases did not yield any peer-reviewed study or publicly available dataset that provides a direct, quantitative head-to-head comparison (e.g., EC50, IC50, Ki) of the target compound against any of its closest structural analogs. The patent WO2014006066A1 does not disclose individual compound potency values for the exemplified molecules in its publicly accessible version. Therefore, any claim of superior biological activity based on available public information would be speculative.

Public comparative data
supporting evidence
No peer-reviewed head-to-head biological comparison found for target vs. closest analogs
Differentiation based on structural rationale; in-house profiling recommended
Comprehensive literature search as of 2025
Data Transparency Procurement Risk Biological Evaluation

Recommended Application Scenarios


HCV Antiviral Drug Discovery and Lead Optimization

Given its patent provenance as an exemplified compound in a series of triazole antivirals targeting HCV [1], the primary research scenario for this compound is as a starting point or reference molecule in HCV replication inhibition assays. Its defined purity (95%) and structural distinction from the N,N-dimethyl analog make it suitable for establishing initial SAR around the sulfonamide moiety . Researchers should be aware that specific EC50 values are not publicly disclosed and plan for in-house potency determination.

Focused Combinatorial Library Scaffold

The compound's synthesis is documented with a 61% yield, and it features two reactive handles (the primary amine on the triazole and the sulfonamide NH) that allow for further derivatization . It can serve as a versatile scaffold for generating focused libraries aimed at exploring substituent effects on antiviral activity or other biological targets, where the N-methyl group provides a defined lipophilic anchor distinct from the unsubstituted or dimethyl analogs [2].

Physicochemical Property Benchmarking

With calculated LogP (2.16) and PSA (134.17 Ų) values [2], this compound is positioned in a favorable drug-like chemical space. It can be used as a benchmark compound for studying the impact of incremental methylation on sulfonamide nitrogen on permeability, solubility, and metabolic stability, particularly in comparison with the more polar unsubstituted sulfonamide or the more lipophilic N,N-dimethyl analog.

Analytical Method Development and QC

The availability of a commercial source with a 95% purity specification and a fully characterized 1H NMR spectrum makes this compound suitable for developing and validating analytical methods (e.g., HPLC, LC-MS) for the triazole-sulfonamide class. Its distinct spectroscopic fingerprint can serve as a reference standard for purity assessment of in-house synthesized analogs.

Application
Selection Property
Validation Focus
HCV antiviral replication inhibition studies
Patent-exemplified scaffold, defined purity (95%)
In-house EC50 determination and SAR expansion
Focused library synthesis for SAR exploration
Reactive amine and sulfonamide handles, documented 61% yield
Derivatization scope and substituent effect profiling
Physicochemical property benchmarking studies
Computed LogP 2.16, PSA 134.17 Ų
Permeability and solubility correlation with N-methylation
Analytical method development (HPLC, LC-MS)
95% purity specification, characterized 1H NMR spectrum
Method validation for triazole-sulfonamide class
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